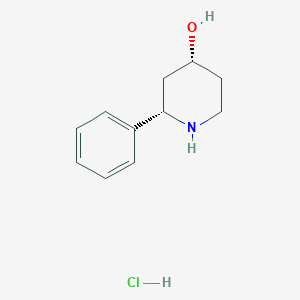

(2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride” is a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products . The (2S,4R) designation indicates the stereochemistry of the molecule, which can significantly impact its biological activity .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds often involve reactions such as cyclization, substitution, or addition . For example, the synthesis of the 2S,4R, 2S,4S, and 2R,4S diastereomers of 4-fluoroproline starts with (2S,4R)-4-hydroxyproline and uses a fluoride salt .

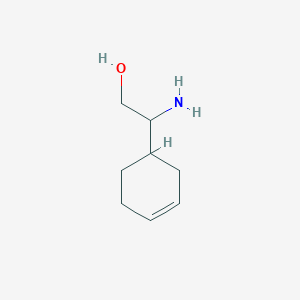

Molecular Structure Analysis

The molecular structure of “this compound” would likely include a six-membered piperidine ring with a phenyl group at the 2-position and a hydroxyl group at the 4-position . The stereochemistry at these positions is indicated by the (2S,4R) designation .

Chemical Reactions Analysis

The reactivity of “this compound” would depend on its functional groups. Piperidines are often involved in reactions such as substitutions or additions . The hydroxyl group could potentially be involved in reactions such as esterification or etherification .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its structure. For example, similar compounds such as (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid have a molecular weight of 133.12 g/mol and are solid at room temperature .

Scientific Research Applications

Stereochemistry and Conformational Analysis

- Spectral Analysis for Configuration Assignment : The PMR spectra of diastereoisomeric 1-alkyl and aralkyl-4-aryl-3-methylpiperidin-4-ols, which include compounds similar to (2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride, have been used to assign configurations and probable conformations, highlighting the importance of spectral analysis in stereochemistry (Casy, 1966).

- Carbon-13 Magnetic Resonance for Stereochemistry : Studies involving carbon-13 magnetic resonance of similar 4-phenylpiperidin-4-ol derivatives have provided insights into their stereochemistry, demonstrating the utility of this technique in understanding the structural aspects of such compounds (Jones et al., 1973).

Biological Profile and Sigma Receptor Interaction

- Sigma Receptor Ligands : Research indicates that derivatives of 4-phenylpiperidin-4-ol, closely related to this compound, show high affinity for sigma receptor subtypes. This suggests potential applications in exploring the sigma receptor system in biological contexts (Prezzavento et al., 2007).

Antimicrobial Activity

- Antimicrobial Properties : Derivatives of 1,2,5-trimethylpiperidin-4-ols, related to this compound, have been studied for their antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Dyusebaeva et al., 2017).

Synthetic Routes and Chemical Transformations

- Synthetic Routes : Efficient synthetic routes to phenylpiperidin-3-ol derivatives, related to the compound , have been developed, indicating the compound's relevance in synthetic organic chemistry (Cochi et al., 2009).

- Stereochemical Syntheses : Improved stereospecific syntheses of novel 1-alkyl-3-benzoyl-4-hydroxy-4-phenylpiperidines, closely related to this compound, highlight the ongoing research in developing new synthetic methods for such compounds (Jaffar & Upton, 1996).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on “(2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride” could include further investigation into its synthesis, properties, and potential applications. For example, levoketoconazole, the 2S,4R enantiomer of ketoconazole, is being studied for its potential use in treating Cushing’s syndrome .

Properties

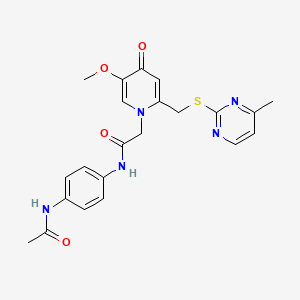

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride involves the reduction of a ketone intermediate to form the desired product.", "Starting Materials": [ "Benzaldehyde", "Piperidine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and piperidine to form (±)-2-phenylpiperidine.", "Step 2: Separation of the racemic mixture into its enantiomers using chiral chromatography.", "Step 3: Reduction of the ketone intermediate using sodium borohydride in ethanol to form (2S,4R)-2-phenylpiperidin-4-ol.", "Step 4: Formation of the hydrochloride salt by treatment with hydrochloric acid in ethanol.", "Step 5: Neutralization of the solution with sodium hydroxide to obtain the final product as a solid." ] } | |

| 1644667-13-9 | |

Molecular Formula |

C11H16ClNO |

Molecular Weight |

213.70 g/mol |

IUPAC Name |

(2R,4S)-2-phenylpiperidin-4-ol;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H/t10-,11+;/m0./s1 |

InChI Key |

KRAQQCXILLYJFS-VZXYPILPSA-N |

Isomeric SMILES |

C1CN[C@H](C[C@H]1O)C2=CC=CC=C2.Cl |

SMILES |

C1CNC(CC1O)C2=CC=CC=C2.Cl |

Canonical SMILES |

C1CNC(CC1O)C2=CC=CC=C2.Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2363916.png)

![Ethyl 4-({[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2363917.png)

![2-(2-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2363923.png)

![N-(4-isopropylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2363924.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2363925.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide](/img/structure/B2363928.png)

![7-methoxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylic acid](/img/structure/B2363936.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide](/img/structure/B2363937.png)